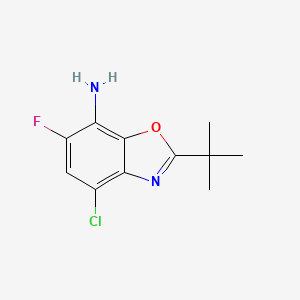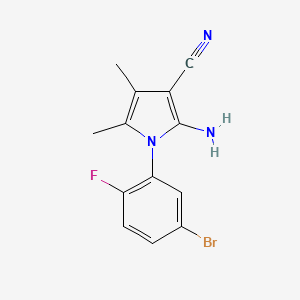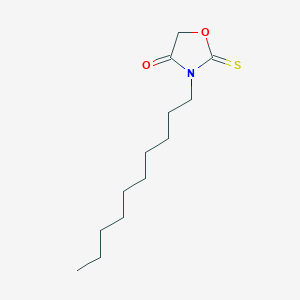
(S)-1,2'-Bipyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,2’-Bipyrrolidine is a chiral organic compound that belongs to the class of bipyrrolidines It is characterized by the presence of two pyrrolidine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2’-Bipyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the asymmetric hydrogenation of pyrrolidine derivatives using chiral catalysts. This process ensures the formation of the desired enantiomer with high selectivity.
Industrial Production Methods: In industrial settings, the production of (S)-1,2’-Bipyrrolidine often employs large-scale catalytic hydrogenation processes. These methods utilize advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1,2’-Bipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(S)-1,2’-Bipyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the development of drugs with chiral centers.
Industry: It is utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which (S)-1,2’-Bipyrrolidine exerts its effects is primarily through its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. This selective binding and activation of substrates are crucial for its effectiveness in catalysis.
Comparaison Avec Des Composés Similaires
®-1,2’-Bipyrrolidine: The enantiomer of (S)-1,2’-Bipyrrolidine, with similar structural properties but different chiral configuration.
1,2-Dipyrrolidine: A related compound with two pyrrolidine rings but lacking the specific chiral arrangement.
N-Methylpyrrolidine: A simpler analog with a single pyrrolidine ring and a methyl group.
Uniqueness: (S)-1,2’-Bipyrrolidine stands out due to its chiral nature, making it highly valuable in asymmetric synthesis. Its ability to form stable complexes with metal catalysts and its high enantioselectivity distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
1-[(2S)-pyrrolidin-2-yl]pyrrolidine |
InChI |
InChI=1S/C8H16N2/c1-2-7-10(6-1)8-4-3-5-9-8/h8-9H,1-7H2/t8-/m0/s1 |
Clé InChI |
REXWLSPSBZTKRC-QMMMGPOBSA-N |
SMILES isomérique |
C1CCN(C1)[C@H]2CCCN2 |
SMILES canonique |
C1CCN(C1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)
![N,N-dimethylbenzo[c]isoxazol-5-amine](/img/structure/B12884931.png)
![7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)







